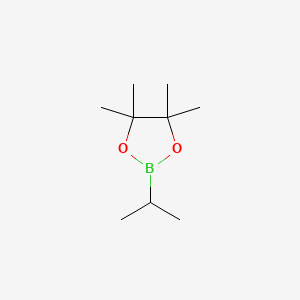![molecular formula C13H9NS B1316450 4-Phenylthieno[3,2-c]pyridine CAS No. 81820-65-7](/img/structure/B1316450.png)
4-Phenylthieno[3,2-c]pyridine
Descripción general
Descripción
4-Phenylthieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring with a phenyl group attached at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylthieno[3,2-c]pyridine typically involves the following steps:
Formation of Chalcone Intermediate: The reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution produces a chalcone intermediate.
Cyclization: The chalcone intermediate is then treated with 2-cyanothioacetamide to form the corresponding pyridinethione.
Final Cyclization: The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the final this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylthieno[3,2-c]pyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-rich nature of the thiophene and pyridine rings, this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nitration: Typically involves the use of nitric acid and sulfuric acid.
Halogenation: Can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitrated and halogenated derivatives of this compound, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
4-Phenylthieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown promising antimicrobial activity against strains such as Escherichia coli, Bacillus mycoides, and Candida albicans.
Materials Science: It is used in the synthesis of highly efficient red phosphorescent emitters for applications in phosphorescent organic light-emitting diodes (PhOLEDs).
Malaria Research: Derivatives of this compound have been identified as selective inhibitors of plasmodial glycogen synthase kinase-3, a potential target for anti-malarial drugs.
Mecanismo De Acción
The mechanism of action of 4-Phenylthieno[3,2-c]pyridine varies depending on its application:
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylthieno[2,3-b]pyridine: A derivative that has shown selective inhibition of plasmodial glycogen synthase kinase-3.
Thieno[3,2-c]pyridine Derivatives: These compounds exhibit similar antimicrobial properties and are used in various biological applications.
Uniqueness
4-Phenylthieno[3,2-c]pyridine is unique due to its specific ring structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as organic electronics and medicinal chemistry.
Propiedades
IUPAC Name |
4-phenylthieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXKIEYHNLJFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC3=C2C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509555 | |
| Record name | 4-Phenylthieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81820-65-7 | |
| Record name | 4-Phenylthieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research paper explores the use of 4-Phenylthieno[3,2-c]pyridine not in its isolated form, but as a ligand within a larger iridium(III) complex. This complex, iridium(III) bis(this compound)acetylacetonate, acts as a phosphorescent dopant in the OLED device []. The this compound ligand likely plays a crucial role in influencing the photophysical properties of the iridium complex, ultimately affecting the color and efficiency of light emission from the OLED.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)










![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)


